(E)-N-[4-amino-1-(pyridin-4-yl)butylidene]hydroxylamine hydrochloride
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Overview
Description
(E)-N-[4-amino-1-(pyridin-4-yl)butylidene]hydroxylamine hydrochloride is a chemical compound that belongs to the class of hydroxylamine derivatives. This compound is characterized by the presence of a pyridine ring and an amino group, making it a valuable molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-amino-1-(pyridin-4-yl)butylidene]hydroxylamine hydrochloride typically involves the reaction of 4-aminopyridine with butylidenehydroxylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing waste and energy consumption. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[4-amino-1-(pyridin-4-yl)butylidene]hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-N-[4-amino-1-(pyridin-4-yl)butylidene]hydroxylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-N-[4-amino-1-(pyridin-4-yl)butylidene]hydroxylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-aminopyridine: A precursor in the synthesis of (E)-N-[4-amino-1-(pyridin-4-yl)butylidene]hydroxylamine hydrochloride.
Hydroxylamine: Shares the hydroxylamine functional group.
Pyridine derivatives: Compounds with similar pyridine rings and functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H14ClN3O |
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Molecular Weight |
215.68 g/mol |
IUPAC Name |
(NZ)-N-(4-amino-1-pyridin-4-ylbutylidene)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C9H13N3O.ClH/c10-5-1-2-9(12-13)8-3-6-11-7-4-8;/h3-4,6-7,13H,1-2,5,10H2;1H/b12-9-; |
InChI Key |
GONSLOCTGADAEO-MWMYENNMSA-N |
Isomeric SMILES |
C1=CN=CC=C1/C(=N\O)/CCCN.Cl |
Canonical SMILES |
C1=CN=CC=C1C(=NO)CCCN.Cl |
Origin of Product |
United States |
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